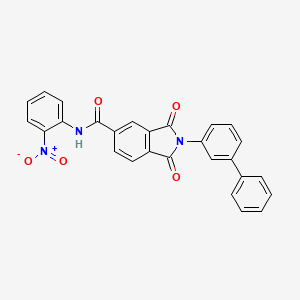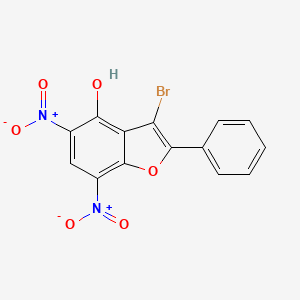
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is a key enzyme involved in epigenetic regulation and has been implicated in various diseases, including cancer and neurological disorders. BIX-01294 has been extensively studied for its potential therapeutic applications and is considered a promising candidate for drug development.
作用機序
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide targets the histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). Methylation of H3K9 is associated with gene repression and has been implicated in various diseases. 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the activity of G9a by binding to its active site and preventing the transfer of methyl groups to H3K9. This leads to a decrease in H3K9 methylation and the derepression of target genes.
Biochemical and Physiological Effects
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders. Furthermore, 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the replication of various viruses.
実験室実験の利点と制限
One of the main advantages of 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for G9a, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has been extensively studied, making it a useful tool for research. However, one of the main limitations of 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the identification of new therapeutic applications for 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, particularly in the treatment of viral infections. Additionally, further studies are needed to determine the optimal dosing and delivery methods for 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in vivo.
合成法
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The most commonly used method involves the condensation of 2-nitrobenzaldehyde and biphenyl-3-carboxylic acid to form the intermediate 2-(3-biphenylyl)-1,3-dioxoisoindoline-5-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-nitroaniline to yield 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.
科学的研究の応用
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. It has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy. 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders such as Alzheimer's disease and multiple sclerosis. Furthermore, 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the replication of various viruses, including herpes simplex virus and human cytomegalovirus.
特性
IUPAC Name |
N-(2-nitrophenyl)-1,3-dioxo-2-(3-phenylphenyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5/c31-25(28-23-11-4-5-12-24(23)30(34)35)19-13-14-21-22(16-19)27(33)29(26(21)32)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDOMRKEXEOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-3-yl)-N-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)
![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)

![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)